molecular formula C29H35NO4 B11139163 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11139163
M. Wt: 461.6 g/mol
InChI Key: JOAPRVSUBLHEFR-UHFFFAOYSA-N
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Description

1-(4-TERT-BUTYLPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-(4-TERT-BUTYLPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butylphenyl group: This is achieved through a Friedel-Crafts alkylation reaction.

    Attachment of the propan-2-yloxypropyl group: This step involves etherification reactions.

    Final modifications: These include methylation and other necessary functional group transformations.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-TERT-BUTYLPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-(4-TERT-BUTYLPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-TERT-BUTYLPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    1-(4-tert-butylphenyl)propan-2-one: This compound shares the tert-butylphenyl group but has a simpler structure.

    Chromeno[2,3-c]pyrrole derivatives: These compounds have similar core structures but differ in their substituents and functional groups.

Properties

Molecular Formula

C29H35NO4

Molecular Weight

461.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H35NO4/c1-17(2)33-14-8-13-30-25(20-9-11-21(12-10-20)29(5,6)7)24-26(31)22-15-18(3)19(4)16-23(22)34-27(24)28(30)32/h9-12,15-17,25H,8,13-14H2,1-7H3

InChI Key

JOAPRVSUBLHEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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